REACTION_SMILES
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[B:21]([Br:22])([Br:23])[Br:24].[Cl:1][c:2]1[n:3][c:4](-[c:12]2[c:13]([Cl:20])[cH:14][cH:15][cH:16][c:17]2[O:18][CH3:19])[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[Cl:25][CH2:26][Cl:27]>>[Cl:1][c:2]1[n:3][c:4](-[c:12]2[c:13]([Cl:20])[cH:14][cH:15][cH:16][c:17]2[OH:18])[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(Cl)c1-c1nc(Cl)c2ccccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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Oc1cccc(Cl)c1-c1nc(Cl)c2ccccc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |